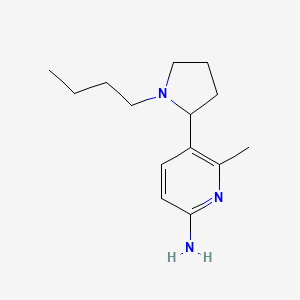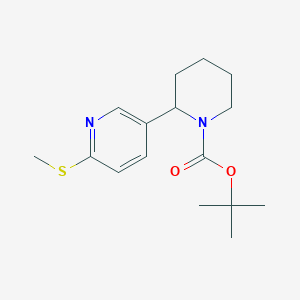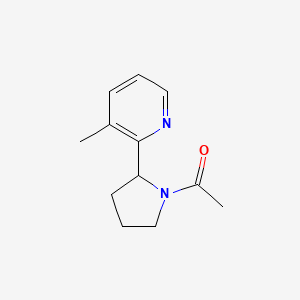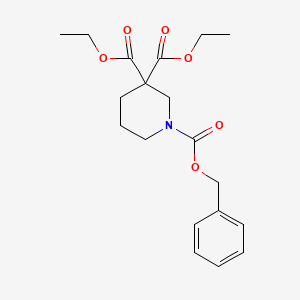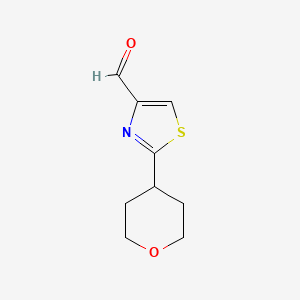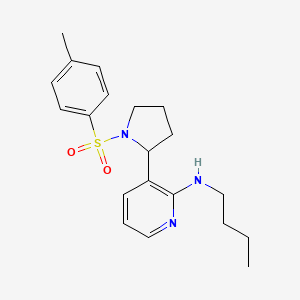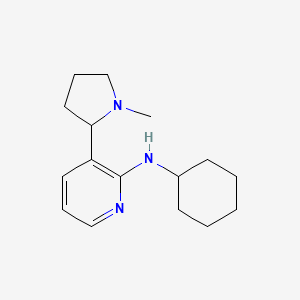
N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a cyclohexyl group and a 1-methylpyrrolidin-2-yl group. It is known for its significant biological and therapeutic value, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclohexyl bromide and 1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure but differ in their substituents.
Imidazo[1,2-a]pyridines: These compounds contain an imidazole ring fused to a pyridine ring, offering different biological properties.
Uniqueness
N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group and a 1-methylpyrrolidin-2-yl group on the pyridine ring sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H25N3 |
|---|---|
Molekulargewicht |
259.39 g/mol |
IUPAC-Name |
N-cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H25N3/c1-19-12-6-10-15(19)14-9-5-11-17-16(14)18-13-7-3-2-4-8-13/h5,9,11,13,15H,2-4,6-8,10,12H2,1H3,(H,17,18) |
InChI-Schlüssel |
ZWMHTWULULHERO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=C(N=CC=C2)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


